molecular formula C20H30O2 B8235411 7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

Cat. No.: B8235411
M. Wt: 302.5 g/mol
InChI Key: MXYATHGRPJZBNA-UHFFFAOYSA-N
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Description

7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid is a complex organic compound belonging to the class of diterpenoids. This compound is characterized by its polycyclic structure, which includes multiple rings and various functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the core polycyclic structure

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Alcohols, amines, and appropriate catalysts or acidic conditions

Major Products:

    Oxidation: Various oxidized derivatives, such as ketones or alcohols

    Reduction: Saturated hydrocarbons

    Substitution: Esters, amides, and other substituted derivatives

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific pathways in diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    Isopimaric acid: Another diterpenoid with a similar polycyclic structure but different functional groups.

    Abietic acid: A related compound with similar applications in the synthesis of resins and other materials.

    Dehydroabietic acid: Similar in structure but with additional double bonds, leading to different chemical properties.

This detailed overview provides a comprehensive understanding of 7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYATHGRPJZBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859931
Record name Pimara-7,15-dien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 2
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 3
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 4
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 5
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 6
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

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